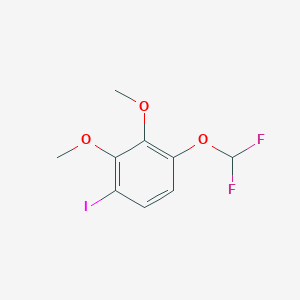
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene is a chemical compound with the molecular formula C9H9F2IO3 and a molecular weight of 330.07 g/mol . It is known for its unique structure, which includes both difluoromethoxy and dimethoxy groups attached to a benzene ring, along with an iodine atom. This compound is of interest in various fields of scientific research due to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzene Ring: The initial step involves the formation of the benzene ring with the desired substituents.
Introduction of the Difluoromethoxy Group:
Addition of the Dimethoxy Groups: The dimethoxy groups are introduced through methylation reactions using methanol or other methylating agents.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy and dimethoxy groups can influence the compound’s reactivity and binding affinity to various targets. The iodine atom can also play a role in the compound’s overall reactivity and mechanism of action .
Comparación Con Compuestos Similares
1-Difluoromethoxy-2,3-dimethoxy-4-iodobenzene can be compared with other similar compounds, such as:
1-Difluoromethoxy-4-iodobenzene: This compound lacks the additional dimethoxy groups, making it less complex and potentially less reactive.
2,3-Dimethoxy-4-iodobenzene: This compound lacks the difluoromethoxy group, which can affect its chemical properties and reactivity.
1-Difluoromethoxy-2,3-dimethoxybenzene:
Propiedades
Fórmula molecular |
C9H9F2IO3 |
|---|---|
Peso molecular |
330.07 g/mol |
Nombre IUPAC |
1-(difluoromethoxy)-4-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H9F2IO3/c1-13-7-5(12)3-4-6(8(7)14-2)15-9(10)11/h3-4,9H,1-2H3 |
Clave InChI |
QXWBAIZXKVGYHH-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1OC)I)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


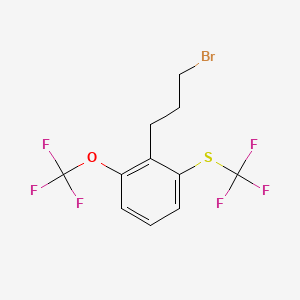
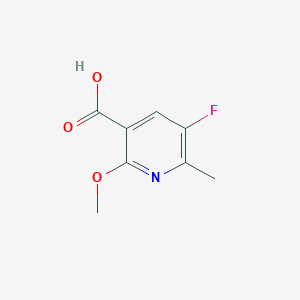
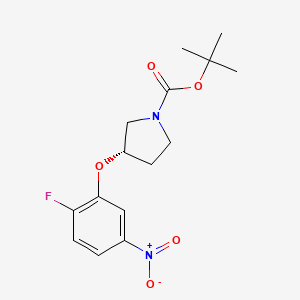
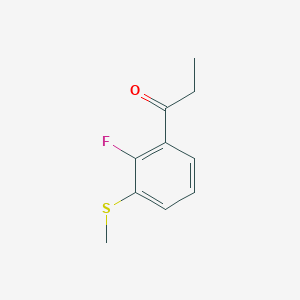
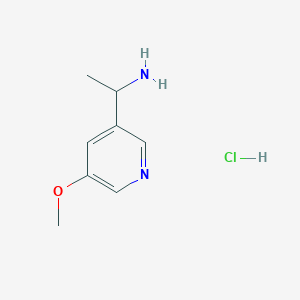
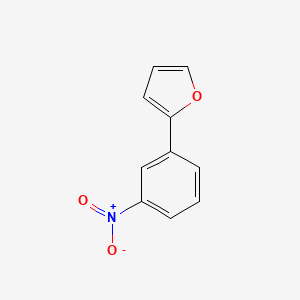
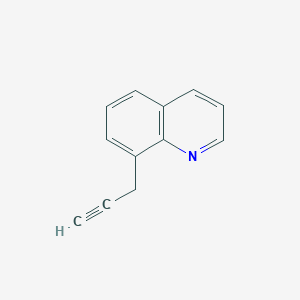

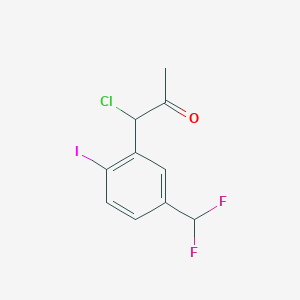
![{[(3,4-Dimethylphenyl)amino]methylene}malononitrile](/img/structure/B14055722.png)
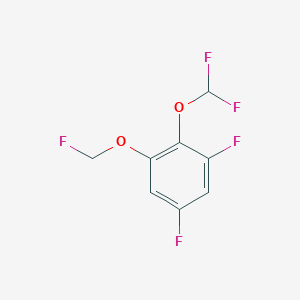
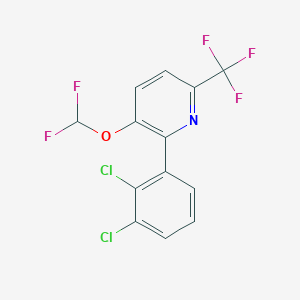
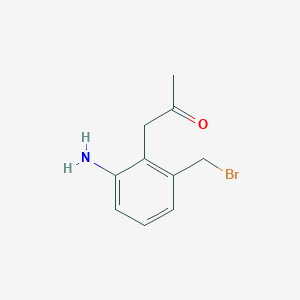
![6-bromo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14055748.png)
